3',5'-Diprenylgenistein
Overview
Description
3’,5’-Diprenylgenistein is a prenylated isoflavone, a type of flavonoid derivative characterized by the presence of one or more prenyl groups attached to the parent nucleus of the flavonoid. This compound is known for its significant biological activities, including anti-diabetic, anti-inflammatory, and anticancer properties .
Scientific Research Applications
3’,5’-Diprenylgenistein has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
Target of Action
3’,5’-Diprenylgenistein is known to inhibit protein tyrosine phosphatase 1B (PTP1B) activities . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, and thus, its inhibition can enhance insulin sensitivity and glucose uptake .
Mode of Action
The compound interacts with its target, PTP1B, and inhibits its activities . This inhibition can lead to enhanced insulin sensitivity and glucose uptake, particularly in muscle cells . It’s also suggested that 3’,5’-Diprenylgenistein exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .
Biochemical Pathways
The primary biochemical pathway affected by 3’,5’-Diprenylgenistein is the insulin signaling pathway . By inhibiting PTP1B, the compound enhances insulin sensitivity and promotes glucose uptake . This can lead to improved glucose homeostasis and potentially beneficial effects in conditions like diabetes mellitus .
Pharmacokinetics
These properties can enhance the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3’,5’-Diprenylgenistein’s action primarily involve enhanced insulin sensitivity and glucose uptake . This can lead to improved glucose homeostasis, which is particularly beneficial in conditions like diabetes mellitus .
Biochemical Analysis
Biochemical Properties
3’,5’-Diprenylgenistein has been found to interact with various biomolecules. It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) activities, which can reduce muscle cell viability . Additionally, it exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .
Cellular Effects
In terms of cellular effects, 3’,5’-Diprenylgenistein has been shown to influence muscle cells. It can reduce muscle cell viability and enhance glucose uptake in these cells . This suggests that 3’,5’-Diprenylgenistein may play a role in cellular metabolism and energy regulation.
Molecular Mechanism
The molecular mechanism of 3’,5’-Diprenylgenistein involves its interaction with PTP1B. By inhibiting PTP1B activities, 3’,5’-Diprenylgenistein can influence cellular processes such as glucose uptake
Metabolic Pathways
It is known to influence glucose uptake in muscle cells , suggesting it may play a role in glucose metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Diprenylgenistein typically involves the prenylation of genistein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the attachment of prenyl groups to the genistein molecule .
Industrial Production Methods: Industrial production of 3’,5’-Diprenylgenistein may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Diprenylgenistein undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Prenyl bromide in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
3’,5’-Diprenylgenistein is unique among prenylated isoflavones due to its specific prenylation pattern, which enhances its biological activity and bioavailability. Similar compounds include:
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLPCCZHOCCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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